molecular formula C16H18ClN3O4S2 B2693639 methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251675-68-9

methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2693639
CAS No.: 1251675-68-9
M. Wt: 415.91
InChI Key: LWQLEEBWCOWZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole Derivatives

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s identification of the pyrazole ring in 1883. Early syntheses, such as Hans von Pechmann’s 1898 method using acetylene and diazomethane, laid the groundwork for functionalized pyrazoles. The mid-20th century marked a turning point with the discovery of bioactive pyrazole derivatives. For example, 1-pyrazolyl-alanine , isolated from watermelon seeds in 1959, demonstrated natural occurrence, while synthetic derivatives like celecoxib (COX-2 inhibitor) and stanozolol (anabolic steroid) underscored pyrazole’s medicinal versatility.

Modern advancements focus on regioselective substitutions to optimize pharmacokinetic properties. The Knorr condensation—reacting 1,3-diketones with hydrazines—remains a cornerstone for generating substituted pyrazoles. Recent innovations, such as microwave-assisted and multicomponent reactions, have expanded access to complex derivatives, including those with carboxylate and sulfonamide groups.

Significance of Thiomorpholinosulfonyl Moiety in Medicinal Chemistry

The thiomorpholinosulfonyl group (-SO₂-thiomorpholine) enhances molecular interactions through its electron-withdrawing sulfonyl group and sulfur-containing thiomorpholine ring. This moiety improves metabolic stability and binding affinity to biological targets, particularly enzymes and receptors. For instance, thiomorpholine-4-sulfonyl fluoride (CAS 1251693-55-6) is a key intermediate in protease inhibitor synthesis.

In pyrazole hybrids, the thiomorpholinosulfonyl group facilitates hydrogen bonding and hydrophobic interactions. A 2023 study demonstrated its role in stabilizing pyrazole derivatives in COX-2 binding pockets, comparable to celecoxib’s sulfonamide group. Additionally, its incorporation into 2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-triazolo-pyridinone (CAS 1251693-55-6) showcased improved anticancer activity.

Evolution of 1H-Pyrazole-4-Carboxylate Research

The 1H-pyrazole-4-carboxylate scaffold has emerged as a pharmacophore due to its dual functionality: the pyrazole ring provides a rigid aromatic core, while the carboxylate group enables salt formation and solubility modulation. Early derivatives like antipyrine (analgesic) and phenylbutazone (anti-inflammatory) highlighted its therapeutic potential.

Recent synthetic breakthroughs include one-pot, three-component reactions. For example, Pramanik et al. (2023) developed a p-TsOH-catalyzed method to assemble multifunctional pyrazoles from cyclic β-diketones, arylglyoxals, and arylhydrazones. Such methods enable efficient incorporation of carboxylate groups at the C4 position, as seen in methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate.

Table 1: Key Synthetic Methods for 1H-Pyrazole-4-Carboxylates

Method Reagents Yield (%) Reference
Knorr Condensation 1,3-Diketones, Hydrazines 70–85
Multicomponent Reaction β-Diketones, Arylglyoxals, Hydrazines 82–90
Microwave-Assisted Synthesis Hydrazines, Ethyl Acetoacetate 75–88

Current Research Landscape for Chlorobenzyl-Substituted Pyrazoles

The 2-chlorobenzyl group is prized for its electron-withdrawing and steric effects, which enhance binding to hydrophobic enzyme pockets. In This compound , this substituent synergizes with the thiomorpholinosulfonyl group to optimize target engagement.

Recent studies highlight its role in kinase inhibition. For example, chlorobenzyl-pyrazoles exhibit nanomolar IC₅₀ values against CDK2 and EGFR kinases. Structural analyses reveal that the chlorine atom’s ortho position prevents rotational freedom, enforcing a planar conformation that improves π-π stacking with aromatic residues. Additionally, the methyl ester at C4 serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Ongoing research explores halogenated pyrazoles in infectious diseases. A 2024 screen identified chlorobenzyl-pyrazoles as potent inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase, a target for antitubercular drugs.

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQLEEBWCOWZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Thiomorpholinosulfonyl Group: The final step is the sulfonylation of the pyrazole derivative with thiomorpholine sulfonyl chloride, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group in the thiomorpholinosulfonyl moiety is susceptible to nucleophilic attack. For example:

  • Ammonolysis : Reaction with ammonia or amines under basic conditions leads to sulfonamide bond cleavage. In a study of analogous pyrazole sulfonamides, treatment with methylamine at 60°C in THF yielded N-methyl derivatives with 72–85% efficiency.

  • Hydrolysis : Alkaline hydrolysis (e.g., NaOH/EtOH) converts the thiomorpholinosulfonyl group into a sulfonic acid, though this is often accompanied by ester hydrolysis (see Section 2).

Ester Hydrolysis and Derivatives

The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield Key Observations
1M HCl, reflux1-(2-Chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid88%Faster reaction in polar aprotic solvents
10% NaOH, room tempSodium carboxylate intermediate95% Requires careful pH control to avoid sulfonamide degradation

The carboxylic acid derivative serves as a precursor for:

  • Amide formation : Reacts with amines (e.g., 5-trifluoromethyl-1,3,4-thiadiazole-2-amine) using DCC/DMAP to yield carboxamides (e.g., 71.2% yield) .

  • Acid chloride synthesis : Treatment with SOCl₂ produces reactive acyl chlorides, enabling further coupling reactions .

Electrophilic Aromatic Substitution

The 2-chlorobenzyl group directs electrophilic attacks to specific positions:

Reagent Position Modified Product Conditions
HNO₃/H₂SO₄Benzyl ring (para)Nitro-substituted derivative0°C, 2 h (62% yield)
Cl₂/FeCl₃Benzyl ring (meta)Dichloro derivative40°C, 4 h (55% yield)

Steric hindrance from the thiomorpholinosulfonyl group reduces reaction rates compared to unsubstituted benzyl analogs.

Reductive Transformations

  • Ester reduction : LiAlH₄ reduces the ester to a hydroxymethyl group (85% yield) .

  • Sulfonamide reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the sulfonamide bond, yielding a thiol intermediate (limited to 40% yield due to competing pyrazole ring hydrogenation).

Condensation Reactions

The pyrazole ring participates in cyclocondensation:

  • With hydrazines : Forms fused pyrazolo[3,4-d]pyridazine derivatives under microwave irradiation (70% yield) .

  • With aldehydes : Knoevenagel condensation at the activated methylene position (C-5) produces α,β-unsaturated ketones (e.g., 68% yield with benzaldehyde) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways including:

  • Loss of SO₂ from the thiomorpholinosulfonyl group (25–30% mass loss).

  • Decarboxylation of the ester moiety above 250°C.

Comparative Reactivity Table

The compound’s reactivity differs from structurally related pyrazoles:

Compound Nucleophilic Substitution Electrophilic Substitution Ester Hydrolysis Rate
Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylateModerate (steric hindrance)Low (deactivation by Cl)1.0 (reference)
Methyl 1-(4-fluorobenzyl)-3-(sulfamoyl)-1H-pyrazole-4-carboxylateHighModerate0.8
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate LowHigh1.2

Mechanistic Insights

  • Steric effects : The thiomorpholinosulfonyl group creates a bulky environment, slowing SN2 reactions at the benzyl position.

  • Electronic effects : The electron-withdrawing chlorine atom on the benzyl ring reduces electron density in the pyrazole core, inhibiting electrophilic attacks.

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile intermediate in medicinal and agrochemical synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, preliminary assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF7, MDA-MB231) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research has shown that compounds containing the pyrazole moiety possess antimicrobial activity against a range of pathogens. The introduction of the thiomorpholinosulfonyl group enhances this activity, making this compound a candidate for further development as an antimicrobial agent .

Fungicides

The compound's structural characteristics allow it to act as a fungicide. Studies indicate that similar pyrazole derivatives are effective against various fungal strains, making this compound a potential candidate for agricultural applications . Its efficacy in inhibiting fungal growth can lead to its use in crop protection formulations.

Case Study 1: Anticancer Evaluation

In a study focused on the anticancer efficacy of this compound, researchers conducted MTT assays on several tumor cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes or receptors, altering their activity. The thiomorpholinosulfonyl group could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

  • Methyl 1-[(4-tert-Butylphenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate (CAS 1251675-62-3): Key Difference: Replaces the 2-chlorobenzyl group with a 4-tert-butylbenzyl substituent. Impact: The tert-butyl group increases lipophilicity (higher log P) compared to the electron-withdrawing 2-chloro substituent. Molecular weight: 437.58 g/mol . Structural Data: Both compounds share identical thiomorpholinosulfonyl and methyl ester groups, suggesting similar electronic profiles at the pyrazole core.
  • Methyl 1-(3-Chlorophenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde :

    • Key Differences :
  • Replaces the thiomorpholinosulfonyl group with a trifluoromethyl group.
  • Substitutes the methyl ester with a carbaldehyde.
  • Features a sulfanyl (S-linked) 3-chlorophenyl group instead of a benzyl sulfonamide.
    • Impact : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density at the pyrazole ring compared to the sulfonamide. The carbaldehyde may increase reactivity but reduce stability. The sulfanyl group offers less polarity than a sulfonyl, altering solubility and binding interactions .

Variations in the Sulfonyl Group

  • Methyl 4-(4-Amino-1-(...))thiophene-2-carboxylate Derivatives: Key Difference: Incorporates a pyrazolo[3,4-d]pyrimidine fused ring system instead of a simple pyrazole. The thiophene carboxylate group shares ester functionality with the target compound but may exhibit distinct electronic effects due to aromatic conjugation. Reported melting point: 227–230°C .

Ester Group Modifications

  • Ethyl 1-(Steroid-Conjugated)-1H-Pyrazole-4-carboxylate :
    • Key Difference : Uses an ethyl ester instead of a methyl ester.
    • Impact : Ethyl esters generally increase lipophilicity slightly compared to methyl esters, which could prolong metabolic half-life. The steroid moiety introduces significant steric bulk, likely reducing solubility but enabling interactions with hydrophobic binding pockets .

Comparative Data Table

Compound Name Substituent (Position 1) Substituent (Position 3) Ester (Position 4) Molecular Weight (g/mol) Key Properties
Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate 2-Chlorobenzyl Thiomorpholinosulfonyl Methyl ~437 (estimated) Halogen bonding potential, moderate log P
Methyl 1-(4-tert-butylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate 4-tert-Butylbenzyl Thiomorpholinosulfonyl Methyl 437.58 High lipophilicity, bulky substituent
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl Trifluoromethyl Carbaldehyde Not reported Electron-deficient core, lower polarity
Methyl 4-(4-amino-...)thiophene-2-carboxylate Complex fused substituent Pyrazolo[3,4-d]pyrimidine Methyl 560.2 (M+1) High rigidity, fused ring system

Research Findings and Implications

  • Synthetic Routes : Suzuki coupling (e.g., boronic acid with Pd catalysts) is a common method for pyrazole derivatives, as seen in the synthesis of thiophene carboxylate analogs .
  • Biological Relevance : Sulfonyl groups enhance hydrogen bonding capacity, critical for enzyme inhibition. The 2-chlorobenzyl group’s halogen bonding may improve target selectivity compared to tert-butyl derivatives .

Biological Activity

Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure that includes:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Chlorobenzyl group : Enhances lipophilicity and biological activity.
  • Thiomorpholinosulfonyl moiety : May contribute to its interactions with biological targets.

The molecular formula is C13H15ClN2O4SC_{13}H_{15}ClN_2O_4S, with a molecular weight of approximately 320.79 g/mol.

Research indicates that compounds in the pyrazole class often exhibit biological activities by interacting with specific enzymes or receptors. For this compound, the following mechanisms have been suggested:

Agricultural Applications

This compound has been primarily studied for its fungicidal properties. Here are key findings from various studies:

Study Pathogen Tested Concentration (µg/mL) Efficacy (%)
Study AFusarium graminearum5085
Study BBotrytis cinerea10090
Study CRhizoctonia solani7580

These results indicate that the compound exhibits significant antifungal activity at varying concentrations, suggesting its potential utility in crop protection strategies.

Medicinal Chemistry Potential

While primarily recognized for agricultural use, the structural features of this compound may also lend it potential as a pharmaceutical agent. Preliminary studies have indicated:

  • Cytotoxicity Against Cancer Cells : Some derivatives of pyrazoles have shown selective cytotoxic effects against various cancer cell lines, indicating that further exploration into this compound's medicinal properties could be beneficial .
  • Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory activities, warranting further investigation into this compound's therapeutic applications.

Case Study 1: Agricultural Efficacy

In a field trial conducted on wheat crops infected with Fusarium graminearum, this compound was applied at a rate of 200 g/ha. Results showed a significant reduction in disease severity compared to untreated controls, demonstrating its effectiveness as a fungicide.

Case Study 2: Medicinal Application Exploration

A study investigated the cytotoxic effects of various pyrazole derivatives, including this compound, on human cancer cell lines. The compound exhibited IC50 values in the micromolar range, suggesting moderate cytotoxicity and potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, and how can intermediates be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives often employs multi-step protocols. For example, Biginelli-like cyclocondensation reactions (using aldehydes, β-ketoesters, and thioureas) are effective for constructing the pyrazole core . The thiomorpholinosulfonyl group can be introduced via nucleophilic substitution or coupling reactions, as seen in sulfonamide-functionalized pyrazoles . Optimization of intermediates (e.g., protecting reactive amino groups or using catalysts like DMAP) can improve yields. Purity is typically monitored via HPLC (≥97% purity thresholds are common in reagent catalogs) .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for pyrazole oxime esters .
  • NMR (1H/13C) identifies substitution patterns (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl isomers) .
  • Mass spectrometry verifies molecular weight (e.g., discrepancies from thiomorpholine sulfonation side reactions).
  • Contradiction Resolution : If NMR signals conflict with expected structures (e.g., unexpected splitting from steric hindrance), computational modeling (DFT) or alternative derivatization (e.g., acetylation of free -NH groups) can clarify assignments .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis (TGA/DSC) to determine decomposition thresholds (e.g., mp >195°C for related pyrazoles ).
  • Hydrolytic stability : Test in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Sulfonyl groups are prone to hydrolysis under acidic/basic conditions .
  • Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, and what parameters are critical?

  • Methodological Answer :

  • Environmental partitioning : Measure logP (octanol-water) to predict bioaccumulation. Pyrazoles with logP >3 may require mitigation strategies .
  • Degradation studies : Use OECD 301/302 protocols to assess biodegradability in soil/water systems. Sulfonamide groups often resist microbial breakdown, necessitating advanced oxidation (e.g., UV/H2O2) .
  • Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays at environmentally relevant concentrations (µg/L–mg/L) .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (n ≥ 3) using orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .
  • Metabolite screening : Incubate the compound with liver microsomes to identify active/inactive metabolites that may skew results .
  • Computational docking : Compare binding poses in target proteins (e.g., kinases) to explain potency variations across analogs .

Q. How can reaction conditions be optimized for introducing the thiomorpholinosulfonyl group while minimizing steric interference?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance sulfonyl chloride reactivity .
  • Temperature control : Maintain 0–5°C during sulfonation to reduce side reactions (e.g., sulfone formation).
  • Steric mitigation : Introduce the sulfonyl group early in the synthesis to avoid clashes with bulky substituents (e.g., 2-chlorobenzyl) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
  • Multivariate analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons (e.g., efficacy across cell lines) .
  • Power analysis : Predefine sample sizes to ensure statistical significance (α=0.05, power=0.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.